molecular formula C7H7Br2N B1268884 2,6-Bis(bromomethyl)pyridine CAS No. 7703-74-4

2,6-Bis(bromomethyl)pyridine

Cat. No. B1268884
CAS RN: 7703-74-4
M. Wt: 264.94 g/mol
InChI Key: QUTSYCOAZVHGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238676B2

Procedure details

A 100 mL flask is charged with acetonitrile (12 mL) and water (24 mL) and is degassed with argon for about 5 min. Linear peptide (0.01 mmole) and 200 mM ammonium bicarbonate (6 mL) are added followed by at least one peptide (0.012 mmole) such as, but not limited to, 1,3-bis(bromomethyl) benzene, 1,2-bis(bromomethyl)benzene, 1,4-bis(bromomethyl)benzene, 2,6-bis(bromomethyl)pyridine, (E)-1,4-dibromobut-2-ene. The reaction mixture is stirred under argon at room temperature for approximately 2 hours and monitored by LC-MS. After the reaction is complete, the reaction solution is frozen and lyophilized. HPLC purification of the crude lyophilized product followed by lyophilization of fractions containing pure peptide results in the final cyclized product as a white power.
[Compound]
Name
peptide
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
peptide
Quantity
0.012 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
12 mL
Type
reactant
Reaction Step Eight
Name
Quantity
24 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[NH4+].[Br:6][CH2:7][C:8]1C=[CH:12][CH:11]=[C:10](CBr)[CH:9]=1.[Br:16]CC1C=CC=CC=1CBr.BrCC1C=CC(CBr)=CC=1.BrCC1C=CC=C(CBr)N=1.BrC/C=C/CBr.[C:52](#N)[CH3:53]>O>[Br:16][C:8]1[C:7]([Br:6])=[C:52]([CH3:53])[C:11]([CH3:12])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
peptide
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
peptide
Quantity
0.012 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=CC=C1)CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=NC(=CC=C1)CBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC\C=C\CBr
Step Eight
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under argon at room temperature for approximately 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed with argon for about 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is frozen
CUSTOM
Type
CUSTOM
Details
HPLC purification of the crude lyophilized product
ADDITION
Type
ADDITION
Details
containing pure peptide
CUSTOM
Type
CUSTOM
Details
results in the final cyclized product as a white power

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C(=C(C(=CC1)C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.